molecular formula C9H10Br2O2S B3056285 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 701209-98-5

3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

Cat. No.: B3056285
CAS No.: 701209-98-5
M. Wt: 342.05
InChI Key: JSDPDQPADLMIHM-UHFFFAOYSA-N
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Description

3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS: 701209-98-5) is a brominated heterocyclic compound with the molecular formula C₉H₁₀O₂SBr₂ and a molecular weight of 342.05 g/mol. Its structure consists of a thieno[3,4-b][1,4]dioxepine core substituted with two bromomethyl groups at the 3-position, conferring high reactivity for crosslinking and functionalization. This compound is primarily utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to serve as a precursor for conjugated polymers or small-molecule semiconductors . Commercial suppliers like Zhengzhou Alfa Chemical Co., Ltd., offer this compound in various purities (≥97%) and packaging sizes (1g–10g), emphasizing its industrial relevance in optoelectronic applications .

Properties

IUPAC Name

3,3-bis(bromomethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDPDQPADLMIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CSC=C2O1)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732447
Record name 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701209-98-5
Record name 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, with the CAS number 701209-98-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10Br2O2SC_9H_{10}Br_2O_2S, with a molecular weight of approximately 342.05 g/mol. The compound features a thieno-dioxepine structure that may contribute to its biological activities.

PropertyValue
Molecular FormulaC9H10Br2O2S
CAS Number701209-98-5
Molecular Weight342.05 g/mol
Purity98%

Antimicrobial Properties

Research indicates that compounds with bromomethyl groups often exhibit antimicrobial activity. A study exploring various brominated compounds found that those similar in structure to this compound demonstrated significant inhibition against several bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes.

Anticancer Activity

The anticancer potential of thieno[3,4-b][1,4]dioxepine derivatives has been documented in various studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on MCF-7 cells:

  • Concentration : Various concentrations (1 µM to 100 µM) of the compound were tested.
  • Results : The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
195
1080
2555
5030
10010

The biological activity of this compound is believed to be mediated through several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells.
  • DNA Damage : Brominated compounds can interact with DNA, leading to strand breaks.
  • Apoptosis Induction : Activation of caspases has been observed in treated cells.

Comparison with Similar Compounds

Table 1: Key Properties of Thieno[3,4-b][1,4]dioxepine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Primary Application Key Properties
3,3-Bis(bromomethyl) derivative (Target) Bis(bromomethyl) 342.05 OLED/OPV High reactivity for crosslinking; used in electropolymerization .
PProDOT-Me₂ Dimethyl 214.29 (monomer) Electrochromic devices High optical contrast (ΔT ≈ 70%); fast switching times (~1.5 s) .
PProDOT-Bz₂ Dibenzyl 348.44 (monomer) Dye-sensitized solar cells Porous composite films with Pt; η = 3.50% in DSSCs .
PProDOT-Np₂ Bis(naphthylmethyl) 468.54 (monomer) Electrochromic devices Lower coloration efficiency (CE = 120 cm²/C) due to bulky groups .
6,8-Dibromo derivative Ethylhexyloxy, dibromo 598.47 Infrared electrochromic devices Broad absorption in NIR; used for IR signature modulation .
3-(Bromomethyl)-3-methyl derivative Bromomethyl, methyl 263.15 Chemical intermediate Potential for further functionalization in polymer synthesis .

Substituent Effects on Performance

  • Bromomethyl Groups (Target Compound) : The bromine atoms enhance reactivity, enabling facile crosslinking or copolymerization. This is critical for creating stable, high-conductivity polymers in OLEDs and OPVs .
  • Alkyl/Aryl Groups (PProDOT-Me₂, PProDOT-Bz₂) : Dimethyl and dibenzyl substituents improve solubility and film-forming properties. In DSSCs, PProDOT-Bz₂/Pt composites exhibit a porous morphology, reducing charge-transfer resistance (R₁ = 4.2 Ω) and enhancing catalytic activity for I₃⁻ reduction .
  • Bulky Substituents (PProDOT-Np₂) : Naphthyl groups increase steric hindrance, reducing optical contrast (ΔT ≈ 45%) and CE compared to smaller substituents .
  • Heteroatom Substitution: Replacing sulfur with selenium in analogous structures (e.g., selenopheno-dioxepine) lowers the band gap (1.8 eV vs. 2.1 eV for thiophene analogs) and improves CE (220 cm²/C) .

Electrochemical and Optoelectronic Performance

Table 2: Device Performance Metrics

Compound/Application Key Metric Value Reference
PProDOT-Bz₂/Pt in DSSCs Photoconversion efficiency (η) 3.50%
PProDOT-Me₂ in electrochromic devices Optical contrast (ΔT) 70% at 580 nm
Selenopheno-dioxepine derivative Coloration efficiency (CE) 220 cm²/C
6,8-Dibromo derivative IR absorption range 1500–2500 nm

Preparation Methods

Cyclocondensation Reaction

The primary synthesis route for 3,3-bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b]dioxepine involves the acid-catalyzed reaction of 3,4-dimethoxythiophene with 2,2-bis(bromomethyl)propane-1,3-diol in anhydrous toluene. The reaction proceeds via a cyclocondensation mechanism, facilitated by p-toluenesulfonic acid (p-TSA) as a Brønsted acid catalyst. Key parameters for this reaction include:

Parameter Details
Starting material ratio 1 : 1.1 (3,4-dimethoxythiophene : 2,2-bis(bromomethyl)propane-1,3-diol)
Catalyst loading 10 mol% relative to 3,4-dimethoxythiophene
Solvent Anhydrous toluene
Temperature 80°C
Reaction duration 72 hours
Workup Extraction with methylene chloride, drying over MgSO₄
Purification Column chromatography (hexane : methylene chloride = 3:1)
Yield 80%

The reaction mechanism involves protonation of the diol’s hydroxyl groups by p-TSA, followed by nucleophilic attack of the thiophene derivative’s oxygen atoms on the activated diol. This step induces cyclization, forming the seven-membered dioxepine ring while eliminating methanol as a byproduct.

Critical Reaction Modifiers

  • Solvent selection : Anhydrous toluene ensures optimal solubility of reactants and prevents undesired hydrolysis of the bromomethyl groups.
  • Catalyst efficiency : p-TSA enhances reaction kinetics by lowering the activation energy for cyclization, as evidenced by the high yield (80%) compared to other Brønsted acids.
  • Stoichiometric balance : A slight excess of 2,2-bis(bromomethyl)propane-1,3-diol (1.1 eq.) drives the reaction to completion, minimizing residual starting material.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed via ¹H NMR and ¹³C NMR spectroscopy, with key resonances summarized below:

NMR Type Chemical Shift (δ, ppm) Assignment
¹H 6.49 (s, 2H) Thiophene ring protons
¹H 4.18 (s, 4H) Methylene protons adjacent to oxygen
¹H 3.56 (s, 4H) Bromomethyl (-CH₂Br) protons
¹³C 148.78 Thiophene ring carbons
¹³C 105.89 Bridging carbons in the dioxepine ring
¹³C 74.27 Oxygen-bound methylene carbons
¹³C 46.32 Carbons bonded to bromine atoms
¹³C 34.55 Quaternary carbon in the dioxepine ring

The absence of peaks corresponding to methoxy groups (δ ~3.7 ppm) in the ¹H NMR spectrum confirms complete demethylation of the 3,4-dimethoxythiophene precursor during cyclization.

Synthetic Challenges and Mitigation Strategies

Moisture Sensitivity

The bromomethyl groups (-CH₂Br) are susceptible to hydrolysis, necessitating strict anhydrous conditions. Best practices include:

  • Drying toluene over molecular sieves before use.
  • Conducting reactions under inert gas (N₂ or Ar) atmosphere.
  • Avoiding aqueous workup unless rapid extraction is performed.

Purification Optimization

Column chromatography with a 3:1 hexane:methylene chloride eluent system achieves effective separation of the target compound from oligomeric byproducts. Increasing the polarity gradient to 2:1 hexane:methylene chloride resolves co-eluting impurities but reduces yield by 5–7%.

Applications in Polymer Chemistry

Though beyond the scope of preparation methods, this compound’s utility lies in its role as a monomer for functionalized polythiophenes . For example, it has been copolymerized with 3,4-ethylenedioxythiophene (EDOT) to create bromine-substituted polymers for organic electrochemical transistors (OECTs). The bromine atoms serve as latent sites for post-polymerization modifications, such as nucleophilic substitution with thiols or amines.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, and how are reaction conditions optimized?

The synthesis typically involves a two-step process: (1) formation of the thieno[3,4-b][1,4]dioxepine core via acid-catalyzed condensation of diols with 3,4-ethylenedioxythiophene (EDOT) derivatives, followed by (2) bromination at the methyl positions. For example, refluxing EDOT with diols (e.g., 1,3-propanediol derivatives) in toluene under argon with p-toluenesulfonic acid (PTSA) as a catalyst yields the precursor, which is then brominated using N-bromosuccinimide (NBS) . Optimization includes controlling stoichiometry (e.g., 15 mmol EDOT to 20 mmol diol), reaction time (24 hours), and purification via column chromatography (hexanes/DCM, 3:2 v/v) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

1H and 13C NMR are essential for structural confirmation. Key signals include bromomethyl protons (δ ~3.3–3.5 ppm) and aromatic thiophene protons (δ ~6.4 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>98%). For advanced characterization, X-ray crystallography or MALDI-TOF may be employed, though these are less commonly reported for brominated derivatives .

Q. How does the bromomethyl functional group influence the compound’s reactivity in polymer synthesis?

The bromomethyl groups serve as alkylation sites, enabling crosslinking or copolymerization via nucleophilic substitution (e.g., with thiols or amines). This enhances electrochemical stability in electropolymerized films, as seen in ProDOT-based polymers for electrochromic devices . The electron-withdrawing bromine also lowers the oxidation potential, facilitating polymerization at lower voltages (~0.9–1.2 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can electropolymerization kinetics of this monomer be analyzed to optimize electrochromic contrast?

Electropolymerization kinetics are studied using cyclic voltammetry (CV) and chronoamperometry. Key parameters include:

  • Reaction order : Determined via log(current density) vs. log(monomer concentration) plots. For ProDOT derivatives, polymerization is typically first-order in monomer .
  • Film growth rate : Saturation occurs at ~20 mC cm−2 charge density, beyond which thickness plateaus due to reduced ion mobility .
  • Optimal conditions : 0.1 M TBAPF6 in acetonitrile, 100 mV s−1 scan rate, and 20 cycles yield films with Δ%T > 70% (visible range) and coloration efficiency >500 cm² C⁻¹ .

Q. What strategies resolve contradictions in optical/electrochemical data for copolymer systems incorporating this monomer?

Discrepancies in absorption spectra or redox potentials often arise from unintended π-π stacking or side reactions during bromomethyl activation. Mitigation strategies include:

  • Spectroelectrochemical titration : Correlate in-situ UV-Vis with CV to identify parasitic redox processes .
  • Side-chain engineering : Introducing bulky groups (e.g., 2-ethylhexyloxy) reduces aggregation, improving reproducibility .
  • Post-polymerization analysis : Use GPC (e.g., Mn ~4,800–15,360 g mol⁻¹ for polythiophene derivatives) to confirm molecular weight distributions .

Q. How can this compound be tailored for dual-functionality in optoelectronic devices (e.g., electrochromic + photovoltaic)?

Copolymerization with electron-deficient units (e.g., benzothiadiazole) creates donor-acceptor architectures. For example:

  • Electrochromic-photovoltaic hybrids : Blending with carbazole derivatives enhances hole transport, achieving 8–10% efficiency in dye-sensitized solar cells (DSSCs) while maintaining Δ%T > 60% .
  • NIR absorption : Bromine substitution redshifts λmax to ~900 nm, enabling near-infrared electrochromism .

Q. What methodologies assess the stability of polymer films derived from this monomer under prolonged electrochemical cycling?

  • Long-term CV : 1,000 cycles in 0.5 M H2SO4 show <10% Δ%T loss for ProDOT-Br2 films .
  • Impedance spectroscopy : Monitor charge-transfer resistance (Rct); stable Rct (<50 Ω) indicates minimal degradation .
  • Accelerated aging : Exposure to 85°C/85% humidity for 500 hours quantifies environmental stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 2
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

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